Methyl 4-bromo-2-cyano-3-methoxybenzoate
Overview
Description
Methyl 4-bromo-2-cyano-3-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-cyano-3-methoxybenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and methoxylation of benzoic acid derivatives. One common method involves the bromination of methyl 2-methoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting methyl 4-bromo-2-methoxybenzoate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide under basic conditions to introduce the cyano group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-bromo-2-cyano-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or reduction. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 4-bromo-3-methoxybenzoate
- Methyl 4-bromo-2-cyano-3-methylbenzoate
Uniqueness
Methyl 4-bromo-2-cyano-3-methoxybenzoate is unique due to the presence of both a cyano group and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-7(5-12)6(10(13)15-2)3-4-8(9)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSFEAALLASQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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